molecular formula C21H15F12NO B1469608 (R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol CAS No. 948595-00-4

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Cat. No. B1469608
M. Wt: 525.3 g/mol
InChI Key: ITXPGQOGEYWAKW-MRXNPFEDSA-N
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Description

“®-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C21H15F12NO. It appears as a white to almost white powder or crystal . It is also known by other names such as “®-2-[Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]pyrrolidine” and "®-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol" .

Physical and Chemical Properties The compound has a molecular weight of 525.34 . It is a solid at 20 degrees Celsius . The compound has a melting point range of 113.0 to 117.0 °C . Its specific rotation [a]20/D is +49.0 to +53.0 deg (C=1, CHCl3) .

Scientific Research Applications

1. Perfluoroalkylative Pyridylation of Alkenes

  • Application Summary : This compound is used in a metal-free and photo-free method for the perfluoroalkylative pyridylation of alkenes . This method exhibits a broad substrate scope and good functional group compatibility .
  • Methods of Application : The key step in this process is the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .
  • Results or Outcomes : This method has been developed through a combination of computational and experimental studies . Density functional theory calculations and control experiments indicate that the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals is the key step .

2. Anti-tubercular Agents

  • Application Summary : This compound is used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
  • Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are nontoxic to human cells .

Safety And Hazards

The compound should be stored under inert gas . It is air sensitive . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPGQOGEYWAKW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F12NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165405
Record name (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

CAS RN

948595-00-4
Record name (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948595-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
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(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
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(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
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(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
Reactant of Route 6
(R)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

Citations

For This Compound
1
Citations
T Bosquez-Berger, JA Gudorf, CP Kuntz… - Journal of Medicinal …, 2023 - ACS Publications
The US faces an unprecedented surge in fatal drug overdoses. Naloxone, the only antidote for opiate overdose, competes at the mu opioid receptor (μOR) orthosteric site. Naloxone …
Number of citations: 1 pubs.acs.org

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